molecular formula C10H15NO2 B12987362 N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine

N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine

Cat. No.: B12987362
M. Wt: 181.23 g/mol
InChI Key: UEMRKXIKVJYRCD-UHFFFAOYSA-N
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Description

N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a furan ring attached to an amine group, which is further substituted with a methyl group and an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine can be achieved through reductive amination of bio-platform molecules. This process involves the catalytic transformation of renewable biomass into value-added chemicals. The presence of oxygen-containing groups such as hydroxyl and aldehyde in biomass makes it an ideal starting material for synthesizing N-containing chemicals through reductive amination .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic systems under mild conditions to achieve high selectivity and low energy consumption. The process may include the use of thermocatalysis, electrocatalysis, or photocatalysis to facilitate the conversion of biomass-derived platform molecules into the target compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include furanones, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine include other furan derivatives such as:

  • Furfurylamine
  • Furan-2-carboxamide
  • Furan-2(5H)-one derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)furan-2-amine

InChI

InChI=1S/C10H15NO2/c1-11(10-5-3-7-13-10)8-9-4-2-6-12-9/h3,5,7,9H,2,4,6,8H2,1H3

InChI Key

UEMRKXIKVJYRCD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)C2=CC=CO2

Origin of Product

United States

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